Rel-(1R,2R)-2-phenoxycyclobutan-1-ol
Description
Rel-(1R,2R)-2-Phenoxycyclobutan-1-ol is a chiral cyclobutane derivative featuring a hydroxyl group at the first carbon and a phenoxy group (C₆H₅O-) at the second carbon in a trans configuration. Its molecular formula is C₁₀H₁₂O₂, with a molecular weight of 164.20 g/mol. The compound’s stereochemistry and functional group arrangement confer unique reactivity and biological properties, making it valuable in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(1R,2R)-2-phenoxycyclobutan-1-ol |
InChI |
InChI=1S/C10H12O2/c11-9-6-7-10(9)12-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10-/m1/s1 |
InChI Key |
NARLJFZZNCJLPP-NXEZZACHSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H]1O)OC2=CC=CC=C2 |
Canonical SMILES |
C1CC(C1O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-phenoxycyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenol with cyclobutanone in the presence of a chiral catalyst to ensure the desired stereochemistry. The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2R)-2-phenoxycyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phenoxy group can be reduced to a phenol under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of phenol derivatives.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
Rel-(1R,2R)-2-phenoxycyclobutan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Rel-(1R,2R)-2-phenoxycyclobutan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with target molecules, while the phenoxy group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Critical Differences
- Reactivity: Phenoxy-substituted cyclobutanols undergo oxidation (to ketones) and nucleophilic substitution more readily than benzyloxy or amino analogs due to the electron-rich aromatic ring .
- Biological Activity: 4-Chloro and 2-isopropylphenoxy derivatives show promise in medicinal chemistry (e.g., enzyme inhibition, anti-inflammatory effects) . Amino and sulfanylmethyl analogs are explored for targeted drug delivery and catalytic applications .
- Physical Properties : Bulky substituents (e.g., isopropyl) increase lipophilicity, improving membrane permeability but reducing aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
